Hydralazine

Vue d'ensemble

Description

Il est couramment utilisé pour traiter l’hypertension artérielle et l’insuffisance cardiaque . L’hydralazine a été découverte lorsque des scientifiques de Ciba recherchaient un traitement contre le paludisme et a été brevetée en 1949 . Elle figure sur la Liste des médicaments essentiels de l’Organisation mondiale de la santé .

Applications De Recherche Scientifique

L’hydralazine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

L’hydralazine agit en relaxant les muscles lisses des vaisseaux sanguins, ce qui permet au sang de circuler plus facilement dans les vaisseaux, réduisant ainsi la pression artérielle . Le mécanisme moléculaire implique l’inhibition de la libération du calcium induite par l’inositol trisphosphate du réticulum sarcoplasmique dans les cellules musculaires lisses artérielles . Cela conduit à la dilatation des vaisseaux sanguins et à une réduction de la résistance périphérique .

Analyse Biochimique

Biochemical Properties

Hydralazine is a hydrazine derivative vasodilator . It interacts with various biomolecules, primarily in the cardiovascular system.

Cellular Effects

This compound exerts its effects on various types of cells, primarily vascular smooth muscle cells. It reduces peripheral resistance by directly relaxing the smooth muscle cell layer in arterial vessels . This leads to a decrease in blood pressure. In addition to its vasodilatory effects, this compound has been shown to exert antioxidative, anti-apoptotic, and HIF-1α stabilization effects for angiogenesis and vascular protection .

Molecular Mechanism

This compound’s molecular mechanism of action involves direct vasodilation of arterioles, with little effect on veins .

Temporal Effects in Laboratory Settings

This compound is unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . After oral administration, this compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The effects of this compound are short-lasting, necessitating a four-times daily dosing regimen .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For dogs, the dosage ranges from 0.5–3 mg/kg orally every 8–12 hours, starting at a low dose and increasing if necessary . For cats, the dosage ranges from 2.5–10 mg/cat orally every 12 hours, also starting at a low dose and titrating upwards cautiously if necessary .

Metabolic Pathways

This compound is primarily metabolized in the liver. Several metabolic pathways have been discovered for this compound, including hydroxylation and glucuronidation, while N-acetylation by N-acetyltransferase (NAT) enzyme is considered a minor metabolic trail .

Transport and Distribution

This compound is widely distributed in the body after administration . It is mostly metabolized by the gastrointestinal mucosa and liver by N-acetyltransferase .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with the smooth muscle cells of the arterial vessels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’hydralazine peut être synthétisée selon plusieurs méthodes. Une méthode courante consiste à faire réagir l’anhydride phtalique avec l’hydrate d’hydrazine pour former la 1-hydrazinophtalazine . Les conditions de réaction impliquent généralement le chauffage des réactifs dans un solvant tel que l’éthanol ou le méthanol.

Méthodes de production industrielle

En milieu industriel, le chlorhydrate d’this compound est produit par réaction de l’anhydride phtalique avec l’hydrate d’hydrazine en présence d’un catalyseur . Le mélange réactionnel est ensuite purifié par cristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’hydralazine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former des dérivés de la phtalazine.

Réduction : Elle peut être réduite pour former des dérivés de l’hydrazine.

Substitution : L’this compound peut subir des réactions de substitution avec divers électrophiles pour former des dérivés d’this compound substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Substitution : Les électrophiles tels que les halogénures d’alkyle et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de la phtalazine.

Réduction : Dérivés de l’hydrazine.

Substitution : Dérivés d’this compound substitués.

Comparaison Avec Des Composés Similaires

L’hydralazine est souvent comparée à d’autres agents antihypertenseurs tels que le lisinopril et l’amlodipine .

Unicité de l’this compound

L’this compound est unique par son action directe sur les muscles lisses du lit artériel, ce qui conduit à une vasodilatation sans hypotension orthostatique significative . Contrairement au lisinopril et à l’amlodipine, l’this compound est particulièrement utile pour traiter l’hypertension artérielle grave et l’insuffisance cardiaque dans des populations spécifiques, comme les personnes d’origine africaine .

Liste des composés similaires

- Lisinopril

- Amlodipine

- Propranolol (lorsqu’il est utilisé en association avec l’this compound)

- Dinitrate d’isosorbide (lorsqu’il est utilisé en association avec l’this compound)

Propriétés

IUPAC Name |

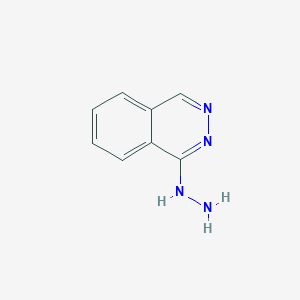

phthalazin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTUSVTUFVMDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-20-1 (mono-hydrochloride) | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023129 | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, 2.61e+00 g/L | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis. | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-54-4 | |

| Record name | Hydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydralazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NAK24LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172-173 °C, 172 - 173 °C | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hydralazine?

A1: While the exact mechanism remains uncertain, this compound is described as a vasodilator, primarily acting on arterioles to relax smooth muscle and reduce systemic vascular resistance. [] Research suggests it may achieve this by activating guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP). []

Q2: How does this compound's action differ from that of nitrates like Isosorbide dinitrate?

A2: While both are vasodilators, Isosorbide dinitrate predominantly acts on veins, while this compound primarily affects arteries. [] This difference is often described as "balanced vasodilation" when used in combination therapy. []

Q3: Does this compound directly dilate blood vessels at clinically relevant concentrations?

A3: Studies on human blood vessels show that this compound exhibits only modest vasodilator action at therapeutic concentrations (0.1–1 µmol/L), suggesting its clinical benefits may not solely rely on direct vasodilation. []

Q4: How does this compound impact vascular superoxide production?

A4: Research demonstrates that this compound significantly reduces basal superoxide production in both internal mammary arteries and saphenous veins. [] It also inhibits Angiotensin II-mediated superoxide production, potentially by interacting with the NAD(P)H oxidase enzyme group. [, ]

Q5: What is the significance of this compound's effect on superoxide production?

A5: By reducing superoxide, this compound may enhance nitric oxide (NO)-mediated vasodilation and potentially contribute to preventing nitrate tolerance. [] This effect could be crucial for the observed clinical benefits of its combination with Isosorbide dinitrate. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol.

Q7: How does acetylator phenotype influence this compound's pharmacokinetics?

A7: Plasma concentrations of this compound after a standard oral dose are significantly lower in rapid acetylators compared to slow acetylators. [] This difference stems from the faster metabolism of this compound in rapid acetylators. []

Q8: Does acetylator phenotype impact the blood pressure-lowering effect of this compound?

A8: Yes, slow acetylators generally exhibit a more pronounced fall in blood pressure compared to rapid acetylators due to differences in this compound's bioavailability and half-life between the two phenotypes. []

Q9: Does this compound exhibit a prolonged antihypertensive effect despite its short half-life?

A9: Yes, the duration of the hypotensive effect extends beyond what plasma concentration data would suggest. This prolonged action is attributed to the binding of this compound to arteriolar muscle walls. []

Q10: What is the significance of this compound pyruvic acid hydrazone in this compound's pharmacology?

A10: this compound pyruvic acid hydrazone is a major plasma metabolite of this compound in humans. While its exact contribution remains to be fully elucidated, some studies suggest it might possess cardiovascular activity and potentially contribute to the prolonged antihypertensive effects of this compound. []

Q11: How does this compound impact hemodynamics in infants with large ventricular septal defects (VSD)?

A11: Acute administration of this compound in infants with large VSDs significantly increases systemic blood flow and decreases both the pulmonary-to-systemic flow ratio and the absolute left-to-right shunt. These effects are primarily attributed to a decrease in systemic resistance caused by this compound. []

Q12: Does this compound exhibit differential effects on blood vessels from various organs?

A12: Studies in awake dogs reveal that this compound does not produce uniform vasodilation across all organs. While it vasodilates coronary, skeletal muscle, splanchnic, and renal circulations in normal conditions, this response can be altered by pretreatment with drugs like indomethacin and propranolol. []

Q13: How does this compound affect coronary blood flow and myocardial energetics in congestive heart failure?

A13: In patients with non-ischemic congestive heart failure, this compound increases coronary blood flow and reduces coronary vascular resistance. While it also increases myocardial oxygen consumption, it simultaneously improves the myocardial oxygen supply-demand ratio by decreasing the arterial-coronary sinus oxygen difference and myocardial oxygen extraction ratio. []

Q14: How does this compound affect interstitial fluid pressure (IFP) in tumors?

A14: Studies using a mouse tumor model demonstrate that this compound significantly reduces tumor IFP without affecting IFP in surrounding normal tissue. This effect is attributed to this compound's vasodilatory action and may have implications for improving drug delivery to solid tumors. []

Q15: Does this compound interact with pyridoxal (Vitamin B6)?

A15: Yes, research suggests that part of this compound's hypotensive effect might be linked to its interaction with pyridoxal. This interaction potentially interferes with pyridoxal's role in calcium and/or sodium transport into vascular smooth muscle. []

Q16: Can this compound impact tumor response to hyperthermia?

A16: Studies in a mouse mammary carcinoma model show that this compound enhances tumor damage induced by hyperthermia. This sensitization is likely due to increased tumor hypoxia resulting from reduced tumor blood perfusion caused by this compound. []

Q17: Does this compound affect sympathetic nerve terminals?

A17: Research in rat tail arteries indicates that this compound, in addition to its effects on vascular smooth muscle, significantly affects sympathetic nerve terminals by reducing stimulation-induced noradrenaline overflow. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.